8-Chloroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

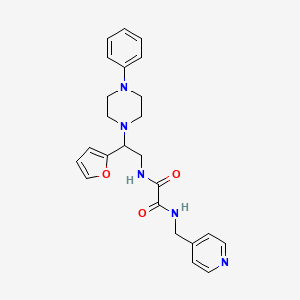

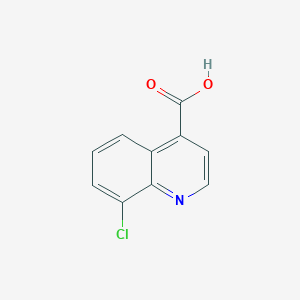

8-Chloroquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 121490-66-2 . It has a molecular weight of 207.62 and its IUPAC name is 8-chloro-4-quinolinecarboxylic acid . It is a solid substance and is typically stored in a dry environment at 2-8°C .

Synthesis Analysis

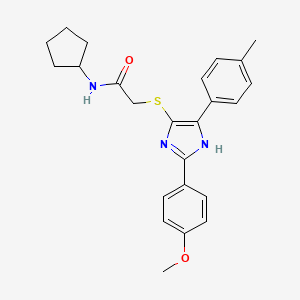

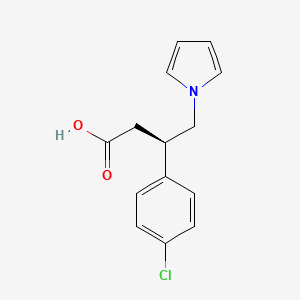

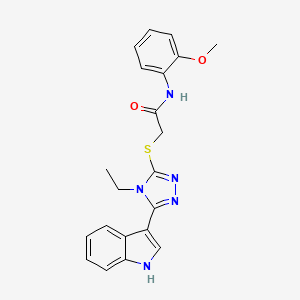

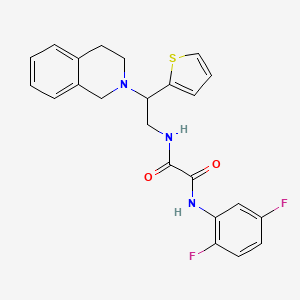

The synthesis of quinoline-4-carboxylic acid derivatives, including 8-Chloroquinoline-4-carboxylic acid, has been a topic of interest in the field of organic chemistry . A diverse range of these derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on spectro-analytical data .

Molecular Structure Analysis

The molecular structure of 8-Chloroquinoline-4-carboxylic acid can be represented by the Inchi Code: 1S/C10H6ClNO2/c11-8-3-1-2-6-7 (10 (13)14)4-5-12-9 (6)8/h1-5H, (H,13,14) .

Chemical Reactions Analysis

Quinoline motifs, including 8-Chloroquinoline-4-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have been synthesized via expeditious synthetic approaches .

Physical And Chemical Properties Analysis

8-Chloroquinoline-4-carboxylic acid is a solid substance . It is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Antibacterial Properties

Research on derivatives of quinoline carboxylic acids, such as 8-Chloroquinoline-4-carboxylic acid, has shown promising antibacterial activities. For instance, derivatives of 8-nitrofluoroquinolone, closely related to 8-Chloroquinoline-4-carboxylic acid, exhibit significant antibacterial activity against both gram-positive and gram-negative bacterial strains, including Staphylococcus aureus (Al-Hiari et al., 2007). Another study found that certain quinoline-3-carboxylic acid derivatives displayed strong antibacterial effects, particularly against Gram-positive bacteria such as S. aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans (Al-Hiari et al., 2008).

Photolabile Properties

8-Bromo-7-hydroxyquinoline, a compound structurally similar to 8-Chloroquinoline-4-carboxylic acid, has been synthesized and identified as a new photolabile protecting group for carboxylic acids. It demonstrates a high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological applications (Fedoryak & Dore, 2002).

Chemical Synthesis and Reactions

The synthesis and reactions of quinoline-3-carboxylic acids, including chloro-substituted derivatives, have been extensively studied. For example, methods for synthesizing ethyl esters of chloro-substituted quinoline-3-carboxylic acids have been developed, and their chemical conversions and antimicrobial activities have been explored (Ukrainets et al., 1995).

Photodegradation in Aqueous Systems

Studies on the photodegradation of quinolinecarboxylic herbicides, which are structurally related to 8-Chloroquinoline-4-carboxylic acid, have shown that these compounds can undergo rapid degradation under UV light. This photodegradation is important in understanding the environmental impact and breakdown of these compounds in natural water systems (Pinna & Pusino, 2012).

Use in Crystallography

Research on proton-transfer compounds involving 8-aminoquinoline and various carboxylic acids, including chloroquinoline derivatives, has contributed to the understanding of crystal structures and hydrogen-bonded chain structures. These studies are crucial in crystallography and material science for designing and understanding new molecular materials (Smith et al., 2008).

Safety And Hazards

The safety information for 8-Chloroquinoline-4-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name |

8-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOWCPBIOYKIND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)

![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)